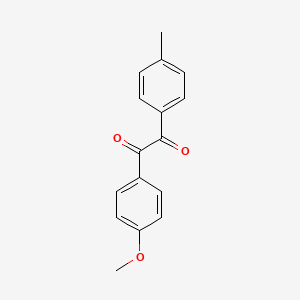
5-((Diethylamino)methyl)-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Diethylamino)methyl)-2-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a diethylaminomethyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the Schiff base: 2-methoxybenzaldehyde reacts with diethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-((Diethylamino)methyl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
Oxidation: 5-((Diethylamino)methyl)-2-methoxybenzoic acid.
Reduction: 5-((Diethylamino)methyl)-2-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-((Diethylamino)methyl)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.
Interfering with cellular processes: The compound may affect processes such as cell signaling, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-((Diethylamino)methyl)-2-methoxybenzoic acid: An oxidized form of the compound.
5-((Diethylamino)methyl)-2-methoxybenzyl alcohol: A reduced form of the compound.
5-((Diethylamino)methyl)-2-hydroxybenzaldehyde: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
5-((Diethylamino)methyl)-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a diethylaminomethyl group and a methoxy group on the benzaldehyde core makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
5-(diethylaminomethyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)9-11-6-7-13(16-3)12(8-11)10-15/h6-8,10H,4-5,9H2,1-3H3 |
Clave InChI |
UDTYTFYGFMERGB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC(=C(C=C1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926245.png)
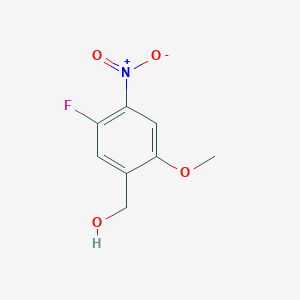
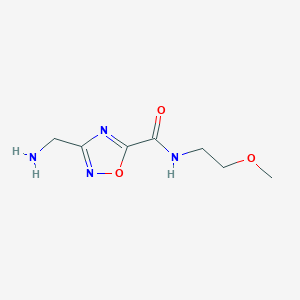



![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)

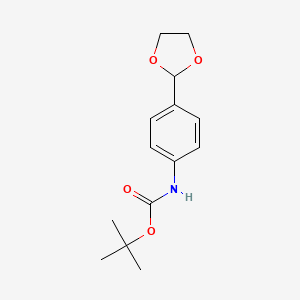
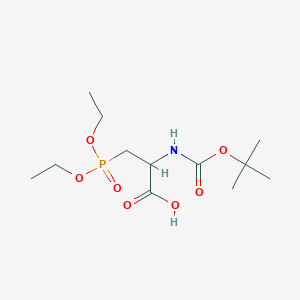

![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)

